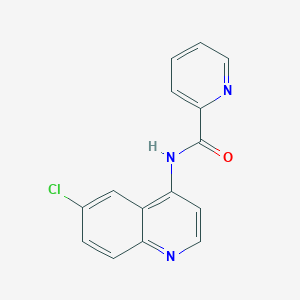

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide

Description

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring system substituted with a chlorine atom at the 6-position and a pyridine-2-carboxamide moiety at the 4-position.

Properties

IUPAC Name |

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O/c16-10-4-5-12-11(9-10)13(6-8-18-12)19-15(20)14-3-1-2-7-17-14/h1-9H,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKONJZDPPRJMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-chloroquinoline and pyridine-2-carboxylic acid.

Formation of Intermediate: The 6-chloroquinoline is reacted with a suitable reagent to introduce the pyridine-2-carboxamide moiety.

Final Product: The intermediate is then subjected to further reactions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide has shown significant potential as an antimicrobial agent. Quinoline derivatives are recognized for their broad spectrum of biological activities, including antibacterial and antiviral effects. For instance, research indicates that compounds within this class can inhibit the growth of various pathogens, making them candidates for developing new antibiotics and antiviral medications .

Anticancer Activity

The compound is also being explored for its anticancer properties. A study involving quinoline-4-carboxamides demonstrated their effectiveness against Plasmodium falciparum, the malaria-causing parasite. The derivatives exhibited moderate potency with low nanomolar activity, indicating their potential in cancer treatment through mechanisms that may involve the inhibition of translation elongation factor 2 (PfEF2) .

Case Study: Efficacy Against Malaria

A series of quinoline-4-carboxamide derivatives were tested for their antiplasmodial activity. Among these, one compound (DDD107498) progressed to preclinical development due to its favorable pharmacokinetic profile and efficacy in mouse models of malaria, highlighting the therapeutic potential of this class of compounds in treating malaria and possibly other diseases .

Biological Research

Mechanism of Action Studies

Research on this compound includes investigations into its mechanism of action. Studies have shown that these compounds can disrupt critical biological processes within pathogens, such as inhibiting protein synthesis or interfering with metabolic pathways. This understanding is crucial for optimizing their structure to enhance efficacy and reduce toxicity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies provide insights into how modifications to the chemical structure can influence biological activity, guiding the design of more effective derivatives .

Industrial Applications

Dyes and Catalysts

In addition to its biological applications, this compound is utilized in industrial settings for the development of dyes and catalysts. The unique chemical properties imparted by the quinoline and pyridine moieties make it suitable for synthesizing materials with specific optical or catalytic properties .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various pathogens |

| Anticancer agents | Moderate potency against Plasmodium falciparum | |

| Biological Research | Mechanism of action studies | Inhibition of protein synthesis |

| Molecular docking studies | Insights into binding affinities | |

| Industrial Applications | Development of dyes and catalysts | Unique properties due to chemical structure |

Mechanism of Action

The mechanism of action of N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. Additionally, it may interact with other cellular targets to exert its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

Quinoline N-oxide: An oxidized derivative of quinoline with similar biological activities.

Uniqueness

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a pyridine-2-carboxamide moiety makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a quinoline core structure, which is known for its pharmacological significance. The presence of the chloro and pyridine groups enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of DNA Synthesis : The compound promotes the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

- Anticancer Activity : Quinoline derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures can inhibit cell growth in leukemia, non-small cell lung cancer, and other malignancies .

- Antimicrobial Properties : The compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant efficacy .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Studies : A study evaluated a series of quinoline derivatives, including this compound, for their cytotoxic potential against 60 cancer cell lines. The results indicated that certain derivatives exhibited submicromolar GI50 values, demonstrating promising anticancer activity .

- Antibacterial Efficacy : Research on the antibacterial properties revealed that this compound showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 to 22.9 µM .

- Antimalarial Activity : In preclinical models, derivatives similar to this compound demonstrated low nanomolar potency against Plasmodium falciparum, indicating potential for development as antimalarial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other quinoline-based compounds is provided below:

| Compound | Activity | Remarks |

|---|---|---|

| Chloroquine | Antimalarial | Well-established; widely used |

| Hydroxychloroquine | Antimalarial/anti-inflammatory | Similar structure; additional hydroxyl groups |

| Camptothecin | Anticancer | Different mechanism; inhibits topoisomerase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.